molecular formula C30H25NO5 B340978 2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)

2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)

Cat. No.: B340978
M. Wt: 479.5 g/mol
InChI Key: NZXHLYVVIGKZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) typically involves multi-step organic reactions. The starting materials might include 3,4-dimethylbenzaldehyde and a suitable heterocyclic precursor. The synthesis could involve the following steps:

    Aldol Condensation: Reacting 3,4-dimethylbenzaldehyde with an appropriate ketone to form an α,β-unsaturated carbonyl compound.

    Cyclization: Using a cyclization reaction to form the pentacyclic structure.

    Esterification: Reacting the resulting compound with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the ketone group.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the heterocyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Chemical Engineering: Applications in the design of chemical processes and products.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [2-(3,4-Dimethylphenyl)-2-oxoethyl] benzoate: Similar structure but with a simpler aromatic ester.

    [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propionate: Similar structure with a different ester group.

Uniqueness

The uniqueness of 2-(3,4-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) lies in its complex pentacyclic structure combined with the aromatic ester, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H25NO5

Molecular Weight

479.5 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

InChI

InChI=1S/C30H25NO5/c1-16-11-12-18(13-17(16)2)23(32)15-36-24(33)14-31-29(34)27-25-19-7-3-4-8-20(19)26(28(27)30(31)35)22-10-6-5-9-21(22)25/h3-13,25-28H,14-15H2,1-2H3

InChI Key

NZXHLYVVIGKZAK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.